molecular formula C15H33NO3Si B038555 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- CAS No. 116229-43-7

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-

Cat. No.: B038555
CAS No.: 116229-43-7
M. Wt: 303.51 g/mol
InChI Key: PRKPGWQEKNEVEU-UHFFFAOYSA-N
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Description

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- is a complex organosilane compound Organosilanes are compounds containing silicon-carbon bonds, and they are widely used in various industrial and scientific applications due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- typically involves the reaction of 1-propanamine with a silane compound under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include triethoxysilane and 1,3-dimethylbutylidene. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine or silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alcohols, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce simpler amines or silanes.

Scientific Research Applications

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in surface treatments to enhance adhesion, corrosion resistance, and hydrophobicity.

Mechanism of Action

The mechanism by which 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- exerts its effects involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form strong covalent bonds with surfaces, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(trimethoxysilyl)-
  • 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triisopropoxysilyl)-

Uniqueness

Compared to similar compounds, 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- offers a unique balance of reactivity and stability. The triethoxysilyl group provides optimal hydrolytic stability and reactivity, making it suitable for a wide range of applications. Additionally, the specific structure of the compound allows for tailored modifications to achieve desired properties in various applications.

Properties

IUPAC Name

4-methyl-N-(3-triethoxysilylpropyl)pentan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO3Si/c1-7-17-20(18-8-2,19-9-3)12-10-11-16-15(6)13-14(4)5/h14H,7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKPGWQEKNEVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=C(C)CC(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888885
Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
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Molecular Weight

303.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
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CAS No.

116229-43-7
Record name N-(1,3-Dimethylbutylidene)-3-(triethoxysilyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116229-43-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((Triethoxysilyl)propyl)methylisobutylimine
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